molecular formula C20H27N B13644358 4',5-Di-tert-butyl-[1,1'-biphenyl]-2-amine

4',5-Di-tert-butyl-[1,1'-biphenyl]-2-amine

Cat. No.: B13644358
M. Wt: 281.4 g/mol
InChI Key: ODZBOWNEYXGNHD-UHFFFAOYSA-N
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Description

4’,5-Di-tert-butyl-[1,1’-biphenyl]-2-amine is an organic compound belonging to the biphenyl family It is characterized by the presence of two tert-butyl groups attached to the biphenyl structure, which significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,5-Di-tert-butyl-[1,1’-biphenyl]-2-amine typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

    Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of 4’,5-Di-tert-butyl-[1,1’-biphenyl]-2-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4’,5-Di-tert-butyl-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or amines are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

4’,5-Di-tert-butyl-[1,1’-biphenyl]-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’,5-Di-tert-butyl-[1,1’-biphenyl]-2-amine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of tert-butyl groups can influence its binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Di-tert-butylbiphenyl: Similar in structure but lacks the amine group.

    4,4’-Bis(1,1-dimethylethyl)-1,1’-biphenyl: Another biphenyl derivative with tert-butyl groups but different substitution patterns.

Uniqueness

4’,5-Di-tert-butyl-[1,1’-biphenyl]-2-amine is unique due to the presence of both tert-butyl groups and an amine group, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C20H27N

Molecular Weight

281.4 g/mol

IUPAC Name

4-tert-butyl-2-(4-tert-butylphenyl)aniline

InChI

InChI=1S/C20H27N/c1-19(2,3)15-9-7-14(8-10-15)17-13-16(20(4,5)6)11-12-18(17)21/h7-13H,21H2,1-6H3

InChI Key

ODZBOWNEYXGNHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC(=C2)C(C)(C)C)N

Origin of Product

United States

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